Monastrol

Selectivity Kinesin family Mechanism of action

Monastrol (CAS 329689-23-8) is the prototypical, cell-permeable Eg5 inhibitor essential for benchmarking antimitotic studies. Unlike potent clinical candidates, this racemic, rapidly reversible allosteric tool uniquely enables acute perturbation and washout in live-cell imaging, inducing the hallmark monoastral spindle. Its well-characterized selectivity and extensive literature validation make it the indispensable reference standard for reproducible Eg5 research, cell cycle synchronization, and educational assays. Procure consistent ≥98% purity for reliable results.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36 g/mol
CAS No. 329689-23-8
Cat. No. B014932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonastrol
CAS329689-23-8
Synonyms6-Methyl-4-(3-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular FormulaC14H16N2O3S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C
InChIInChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)
InChIKeyLOBCDGHHHHGHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Monastrol (CAS 329689-23-8) Procurement Guide: A First-in-Class Small Molecule Mitotic Kinesin Eg5 Inhibitor


Monastrol (CAS 329689-23-8) is the prototypical small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for bipolar spindle formation during cell division [1]. Discovered via a phenotypic screen, Monastrol is a cell-permeable, non-tubulin-interacting compound that arrests cells in mitosis with a characteristic monoastral spindle phenotype [2]. With a well-established IC50 of 14 µM against Eg5 in cell-free assays and a half-maximal mitotic arrest concentration of approximately 25 µM in HeLa cells [3], Monastrol serves as the benchmark tool compound for probing Eg5 function and mitotic mechanisms. Its identification paved the way for the development of an entire class of antimitotic agents and it remains an indispensable, extensively cited chemical probe for basic and translational cell biology research.

Monastrol (CAS 329689-23-8) vs. Other Eg5 Inhibitors: Why Structural and Mechanistic Nuances Dictate Experimental Outcomes


While all compounds within the Eg5 inhibitor class share a common nominal target, they exhibit profound and functionally significant differences in potency, binding kinetics, and enantioselectivity that preclude simple generic substitution [1]. For instance, Monastrol (IC50 ~14 µM) is substantially less potent than advanced clinical candidates like Ispinesib (Kiapp = 1.7 nM) or the tool compound Dimethylenastron (IC50 = 200 nM) [2]. More critically, Monastrol is a racemic mixture, and its activity is predominantly driven by the (S)-enantiomer, which is a 15-fold more potent inhibitor of microtubule-stimulated ATPase activity than the (R)-enantiomer [3]. This contrasts with analogs like the closely related inhibitor S-Trityl-L-cysteine, which exhibits an 8-fold faster association rate and a 4-fold slower release rate from Eg5 compared to Monastrol, translating to a 36-fold greater potency in inducing mitotic arrest [4]. These distinct kinetic and stereochemical profiles underscore why experimental reproducibility and meaningful comparison across studies demand the use of a precisely defined, reference-standard compound like Monastrol.

Monastrol (CAS 329689-23-8) Quantitative Evidence Guide: Key Comparator Data for Informed Selection


Monastrol Exhibits a Selectivity Profile Distinct from Advanced Clinical Eg5 Inhibitors

Monastrol is a highly selective inhibitor of Eg5, demonstrating no inhibitory effect on a broad panel of other kinesin superfamily members, including conventional kinesins (Kinesin-1), C-terminal motors, and the Ncd motor protein [1]. This contrasts with some more potent clinical candidates which, while still selective, may possess a different target engagement profile. For example, Ispinesib, a potent KSP inhibitor (Kiapp = 1.7 nM), also shows no inhibition against a panel including CENP-E, RabK6, MCAK, MKLP1, KHC, and Kif1A [2]. While both are selective, the more moderate potency of Monastrol makes it a valuable tool for titrating Eg5 activity without causing immediate and complete mitotic catastrophe, a property crucial for detailed mechanistic studies of spindle dynamics.

Selectivity Kinesin family Mechanism of action

The (S)-Enantiomer of Monastrol is a 15-Fold More Potent Eg5 Inhibitor Than the (R)-Enantiomer in Microtubule-Stimulated Assays

The biological activity of racemic Monastrol is not equally distributed between its two enantiomers. In microtubule-stimulated ATPase assays, (S)-Monastrol inhibits Eg5 activity with an IC50 of 22 µM, which is roughly half that of the racemate [1]. In stark contrast, the (R)-enantiomer is only a weak inhibitor under the same conditions [1]. This 15-fold difference in potency is a critical factor for any study requiring precise control over the degree of Eg5 inhibition. This stereo-specificity is not a universal feature of all Eg5 inhibitors; for example, a keto-derivative of Monastrol (mon-97) displays the opposite selectivity, with the (R)-enantiomer being more potent (IC50 = 150 nM vs. 650 nM for the (S)-form) [2].

Stereochemistry Enantiomeric potency ATPase activity

Monastrol is 36-Fold Less Potent at Inducing Mitotic Arrest Than the Tight-Binding Inhibitor S-Trityl-L-Cysteine

While Monastrol is the archetypal Eg5 inhibitor, subsequent analogs have been developed with superior potency. A direct comparison in cell-based assays demonstrates that S-Trityl-L-cysteine (STLC) is 36 times more potent at inducing mitotic arrest in HeLa cells than Monastrol (IC50 = 700 nM vs. ~25 µM, respectively) [1]. This difference in cellular activity is rooted in fundamental binding kinetics: STLC binds to Eg5 with an approximately 8-fold faster association rate (6.1 µM⁻¹s⁻¹ vs. 0.78 µM⁻¹s⁻¹) and an approximately 4-fold slower release rate (3.6 s⁻¹ vs. 15 s⁻¹) compared to Monastrol [2].

Mitotic arrest Binding kinetics Cell-based assay

Monastrol is a Reversible, Allosteric Inhibitor with Rapidly Reversible Cellular Effects

Monastrol acts as an allosteric inhibitor of Eg5, binding to a pocket 12 Å from the nucleotide-binding site and inhibiting ADP release without competing with either ATP or microtubules [1]. This non-competitive mechanism is distinct from ATP-competitive inhibitors that may have broader kinome activity. Furthermore, the mitotic arrest induced by Monastrol is rapidly reversible upon washout of the compound [2]. This is in contrast to certain other antimitotics, such as microtubule poisons (e.g., taxanes, vinca alkaloids), which can cause prolonged and often irreversible mitotic arrest due to persistent damage to the microtubule network.

Reversibility Allosteric inhibition Cell cycle

Monastrol Demonstrates 10-Fold Lower Potency Than the Analog VS-83 in Eg5 ATPase Inhibition and Cellular Assays

Efforts to improve upon Monastrol's potency have yielded analogs like VS-83 (Eg5 Inhibitor IV). In a direct head-to-head comparison, VS-83 inhibits Eg5 ATPase activity with an IC50 of 1.17 µM, whereas Monastrol exhibits a significantly higher IC50 of 20.73 µM in the same assay [1]. This ~18-fold increase in biochemical potency translates to a ~8-fold increase in cellular potency for inducing the characteristic monoastral spindle phenotype in Bsc-1 cells, with EC50 values of 7.27 µM for VS-83 and 58.74 µM for Monastrol [1].

Analog comparison ATPase inhibition Cellular potency

Monastrol Possesses Favorable Physical Properties Including High DMSO Solubility for in vitro Applications

For reliable in vitro experimentation, a compound's solubility is paramount. Monastrol exhibits excellent solubility in DMSO, a primary solvent for preparing stock solutions. Reported maximum concentrations in DMSO are as high as 100 mg/mL (approx. 342 mM) , and consistent values around 54-58 mg/mL (185-198 mM) are reported across multiple reputable vendors [1][2]. This is in contrast to some more advanced and lipophilic Eg5 inhibitors, which may exhibit lower aqueous solubility and require more complex formulation strategies even for cell culture work. For instance, while a direct solubility comparison to Dimethylenastron or Ispinesib is not provided, the high DMSO solubility of Monastrol ensures straightforward preparation of concentrated stock solutions for cell-based assays.

Solubility Formulation Stability

Validated Research Scenarios for Monastrol (CAS 329689-23-8) Based on Evidence-Based Differentiation


Live-Cell Imaging of Mitotic Spindle Dynamics

Monastrol's rapid reversibility and allosteric mechanism of action [1] make it an exceptional tool for live-cell imaging studies. Researchers can acutely inhibit Eg5, observe the collapse of the bipolar spindle and formation of monoasters, and then wash out the compound to monitor the recovery and re-establishment of a normal spindle in real-time [2]. This transient perturbation is not achievable with irreversible or highly potent inhibitors that cause prolonged arrest and apoptosis.

Chemical Biology Studies Requiring a Benchmark Eg5 Inhibitor

As the prototypical and most extensively characterized small molecule inhibitor of Eg5, Monastrol serves as the essential reference standard for validating new chemical probes or screening for novel inhibitors [1]. Its well-defined selectivity profile [2] ensures that any comparative analysis is grounded in a robust and widely accepted benchmark, facilitating reproducibility across different laboratories and publications.

Synchronization of Cell Populations in Mitosis

The ability of Monastrol to reversibly arrest cells in prometaphase/metaphase with a high degree of synchrony [1] is a powerful technique for cell cycle research. Unlike microtubule poisons, which can induce aberrant mitotic states and DNA damage, Monastrol provides a cleaner, less toxic method for accumulating a large mitotic population that can subsequently be released from the block for downstream analyses (e.g., biochemical assays, proteomics) [2].

Teaching and Training in Cell Biology

Due to its robust and visually striking phenotype—the formation of a monoastral spindle with chromosomes arranged in a ring [1]—Monastrol is an ideal reagent for educational laboratories demonstrating the principles of mitosis and the role of motor proteins. Its well-understood mechanism and high DMSO solubility [2] make it a practical and safe choice for classroom experiments involving immunofluorescence microscopy.

Technical Documentation Hub

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